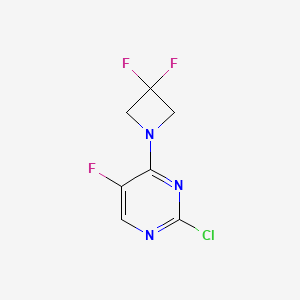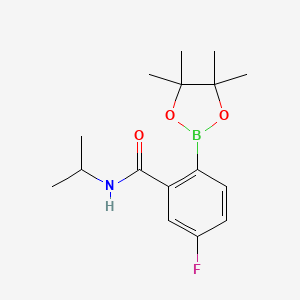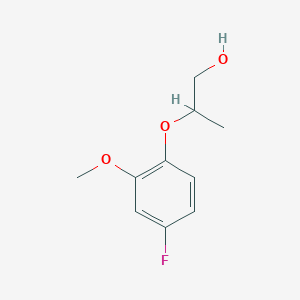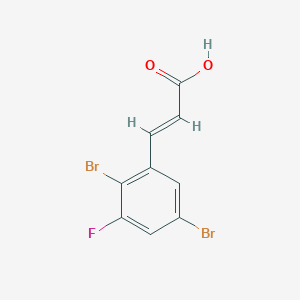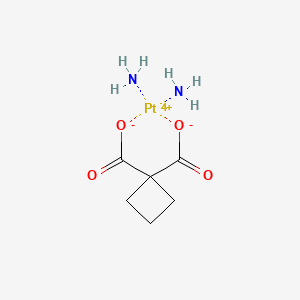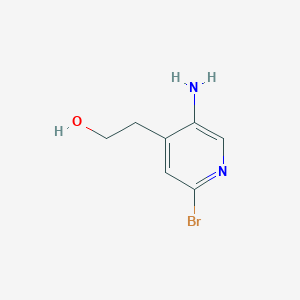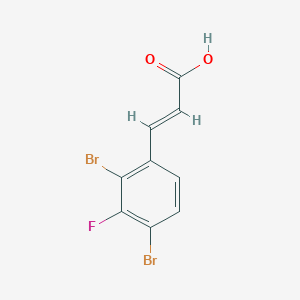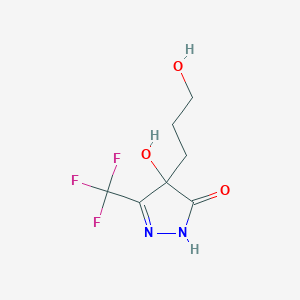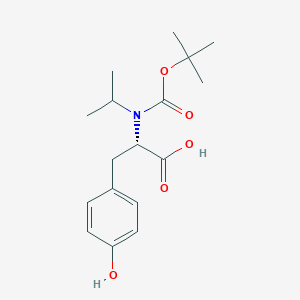
(S)-2-((tert-butoxycarbonyl)(isopropyl)amino)-3-(4-hydroxyphenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-((tert-butoxycarbonyl)(isopropyl)amino)-3-(4-hydroxyphenyl)propanoic acid is a complex organic compound that features a tert-butoxycarbonyl group, an isopropyl group, and a hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((tert-butoxycarbonyl)(isopropyl)amino)-3-(4-hydroxyphenyl)propanoic acid typically involves multiple steps, including the protection of functional groups, formation of the amino acid backbone, and introduction of the tert-butoxycarbonyl group. One common method involves the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the scalability and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(S)-2-((tert-butoxycarbonyl)(isopropyl)amino)-3-(4-hydroxyphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The tert-butoxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinones, while reduction can produce alcohols or amines .
Scientific Research Applications
(S)-2-((tert-butoxycarbonyl)(isopropyl)amino)-3-(4-hydroxyphenyl)propanoic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (S)-2-((tert-butoxycarbonyl)(isopropyl)amino)-3-(4-hydroxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the tert-butoxycarbonyl group can influence the compound’s stability and reactivity. These interactions can modulate the compound’s biological activity and its effects on cellular processes .
Comparison with Similar Compounds
Similar Compounds
- (S)-2-((tert-butoxycarbonyl)(methyl)amino)-3-(4-hydroxyphenyl)propanoic acid
- (S)-2-((tert-butoxycarbonyl)(ethyl)amino)-3-(4-hydroxyphenyl)propanoic acid
- (S)-2-((tert-butoxycarbonyl)(benzyl)amino)-3-(4-hydroxyphenyl)propanoic acid
Uniqueness
(S)-2-((tert-butoxycarbonyl)(isopropyl)amino)-3-(4-hydroxyphenyl)propanoic acid is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties. This can result in distinct reactivity patterns and biological activities compared to similar compounds with different substituents .
Properties
Molecular Formula |
C17H25NO5 |
|---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
(2S)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]propanoic acid |
InChI |
InChI=1S/C17H25NO5/c1-11(2)18(16(22)23-17(3,4)5)14(15(20)21)10-12-6-8-13(19)9-7-12/h6-9,11,14,19H,10H2,1-5H3,(H,20,21)/t14-/m0/s1 |
InChI Key |
YHAIZGARMORCQE-AWEZNQCLSA-N |
Isomeric SMILES |
CC(C)N([C@@H](CC1=CC=C(C=C1)O)C(=O)O)C(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)N(C(CC1=CC=C(C=C1)O)C(=O)O)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6'-(Cyclopropylmethoxy)spiro[cyclohexane-1,2'-indene]-1',4(3'H)-dione](/img/structure/B13726553.png)
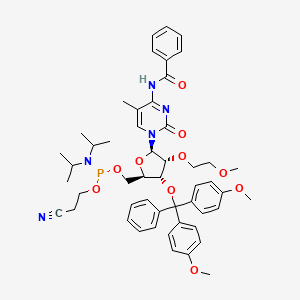
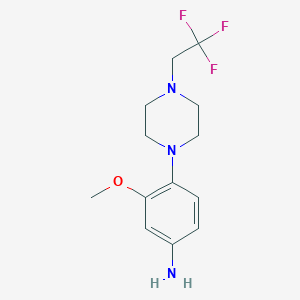
![4-[1-(4-Cyclohexyl-3-trifluoromethyl-benzyloxyimino)-ethyl]-2-ethyl-benzaldehyde](/img/structure/B13726559.png)

